Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDVMPZFQBKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylpropanamido Group: This step involves the reaction of the piperidine derivative with 3-phenylpropanoic acid or its derivatives under amide bond-forming conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1. Analgesic Properties
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate exhibits analgesic effects, making it a candidate for pain management therapies. Research has indicated that similar compounds in its class can bind to opioid receptors, providing pain relief while potentially minimizing side effects associated with traditional opioids .
1.2. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the piperidine ring and the amide group significantly influences its biological activity. Studies have indicated that modifications to the phenylpropanamide moiety can enhance binding affinity to target proteins involved in cancer pathways, thereby increasing its potential as an anticancer agent .
Case Studies
3.1. Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)
Recent research has focused on the role of Mcl-1 in cancer cell survival. Compounds structurally related to this compound have been investigated for their ability to inhibit Mcl-1, leading to increased apoptosis in tumor cells .
| Compound | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 50 | Mcl-1 inhibition |
| Compound B | 150 | Induction of apoptosis |
| This compound | TBD | TBD |
3.2. Analgesic Efficacy Studies
In a comparative study assessing various analgesics, this compound was evaluated alongside established pain medications. Preliminary results indicated comparable efficacy with fewer side effects, highlighting its potential as a safer alternative in pain management protocols .
Mechanism of Action
The mechanism of action of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling and function. The compound’s effects are mediated through binding to these targets, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, emphasizing substituent effects on molecular properties. The evidence provided includes Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286264-91-2), which serves as a key comparator here .
Structural and Functional Group Analysis
Key Observations :
Ester Group Variation: The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in the comparator. Methyl esters generally exhibit faster hydrolysis rates under acidic or basic conditions, which may influence metabolic stability in biological systems.
Substituent Effects: The 3-phenylpropanamido group in the target compound introduces a flexible aliphatic chain with a terminal phenyl ring, favoring hydrophobic interactions and possible hydrogen bonding via the amide group. In contrast, the 2-fluoro-6-nitrophenoxy substituent in the comparator is electron-deficient due to the nitro group, enhancing electrophilicity and reactivity in aromatic substitution reactions. The fluorine atom may also improve metabolic stability and membrane permeability .
Physicochemical Properties
- Molecular Weight : The comparator compound has a molecular weight of 354.38 g/mol, while the target compound’s molecular weight is estimated to be lower (~300–320 g/mol) due to the absence of the bulky nitro and tert-butyl groups. Lower molecular weight may enhance bioavailability.
- Purity: The comparator is listed at 95% purity, typical for intermediates in early-stage research. No purity data are available for the target compound.
Biological Activity
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate, a compound with the molecular formula C16H22N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl ester and an amide group derived from 3-phenylpropanamide. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 53487116 |
| Solubility | Soluble in organic solvents, slightly soluble in water |
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes within the CNS. The piperidine structure is known to modulate the activity of various receptors, including opioid and serotonin receptors, which are crucial in pain modulation and mood regulation.
Potential Mechanisms:
- Opioid Receptor Agonism : The compound may exhibit agonistic properties at μ-opioid receptors, contributing to analgesic effects.
- Inhibition of Enzymatic Activity : The amide group could facilitate interactions with enzymes involved in neurotransmitter metabolism.
Biological Activity and Case Studies
Research has indicated that compounds with similar structures exhibit significant pharmacological effects. For instance:
- Analgesic Properties : In a study investigating derivatives of piperidine-based compounds, several analogs demonstrated potent analgesic effects through dual action on opioid receptors .
- Neuroprotective Effects : Compounds structurally related to this compound have shown neuroprotective properties in models of neurodegeneration .
- Antitumor Activity : Some derivatives have been evaluated for anticancer activity, showing promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .
Research Findings
Recent studies have focused on enhancing the biological activity of similar compounds through structural modifications. For instance, a methyl scanning approach was employed to modify peptide sequences leading to improved potency against cancer cell lines . This strategy highlights the importance of functional group positioning in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
